molecular formula C19H17F2N3O2S B2587231 N-(2,4-difluorophenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 893373-33-6

N-(2,4-difluorophenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B2587231
CAS No.: 893373-33-6
M. Wt: 389.42
InChI Key: LWHDVMLDZIKHTA-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic acetamide derivative characterized by a 2,4-difluorophenyl group linked via a thioether bridge to a substituted imidazole core. The imidazole ring is further functionalized with a 4-methoxyphenylmethyl group. Such compounds are often explored for antimicrobial, anti-inflammatory, or enzyme-inhibitory activities due to the imidazole and acetamide pharmacophores .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O2S/c1-26-15-5-2-13(3-6-15)11-24-9-8-22-19(24)27-12-18(25)23-17-7-4-14(20)10-16(17)21/h2-10H,11-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHDVMLDZIKHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous acetamide derivatives, focusing on structural variations, physicochemical properties, and biological implications.

Substituent Analysis

Compound Name Key Substituents Key Structural Differences Reference
Target Compound 2,4-difluorophenyl; 4-methoxyphenylmethyl-imidazole; thioether linkage Reference structure for comparison -
2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide Thiazol-2-yl group instead of 2,4-difluorophenyl Thiazole introduces heteroaromaticity, potentially enhancing antimicrobial activity .
2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide 4-fluorophenyl; 1-naphthyl group Naphthyl group increases hydrophobicity, possibly affecting membrane penetration .
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide Methylsulfinyl group; pyridyl moiety Sulfinyl group introduces chirality, impacting enantioselective pharmacokinetics .
N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide 4-chlorophenyl; dihydroimidazole; sulfonyl group Sulfonyl group enhances electronic withdrawal, potentially improving metabolic stability .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 2,4-difluorophenyl group in the target compound balances lipophilicity better than purely hydrophobic groups (e.g., naphthyl in ) or polar sulfonyl groups (e.g., ).
  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism, while the methoxy group may undergo demethylation, contrasting with sulfinyl () or nitro () groups, which introduce metabolic liabilities.
  • Stereochemical Impact: Chiral sulfoxide derivatives () exhibit enantiomer-specific activities, unlike the target compound’s non-chiral structure.

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